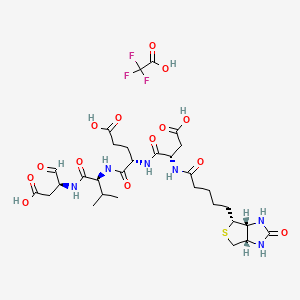

biotinyl-Asp-Glu-Val-Asp-al.TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotina-DEVD-CHO (sal de trifluoroacetato) es una forma conjugada con biotina del inhibidor de caspasa-3 y caspasa-7 Ac-DEVD-CHO. Este compuesto se utiliza ampliamente en la investigación bioquímica, particularmente en estudios que involucran apoptosis y actividad proteasa. La biotinilación permite una detección y purificación fáciles del compuesto, convirtiéndolo en una herramienta valiosa en diversas configuraciones experimentales .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Biotina-DEVD-CHO (sal de trifluoroacetato) implica la conjugación de biotina con la secuencia peptídica DEVD-CHO. El proceso normalmente incluye los siguientes pasos:

Síntesis de péptidos: El péptido DEVD-CHO se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS).

Biotinilación: El péptido sintetizado se conjuga con biotina utilizando reactivos y condiciones de biotinilación estándar.

Purificación: El péptido biotinilado se purifica utilizando cromatografía líquida de alta resolución (HPLC) para alcanzar el nivel de pureza deseado

Métodos de producción industrial: La producción industrial de Biotina-DEVD-CHO (sal de trifluoroacetato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados para SPPS, reactores de biotinilación a gran escala y sistemas HPLC de grado industrial para la purificación. La producción se lleva a cabo bajo estrictas medidas de control de calidad para garantizar la consistencia y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Biotina-DEVD-CHO (sal de trifluoroacetato) principalmente experimenta los siguientes tipos de reacciones:

Reacciones de sustitución: La porción de biotina puede participar en reacciones de sustitución, particularmente con estreptoavidina o avidina, formando complejos fuertes de biotina-estreptavidina/avidina.

Hidrólisis: Los enlaces peptídicos dentro de la secuencia DEVD-CHO se pueden hidrolizar en condiciones ácidas o básicas

Reactivos y condiciones comunes:

Reacciones de sustitución: Estreptavidina o avidina en soluciones tamponadas.

Hidrólisis: Soluciones ácidas o básicas, típicamente utilizando ácido clorhídrico o hidróxido de sodio

Productos principales:

Reacciones de sustitución: Complejos de biotina-estreptavidina/avidina.

Hidrólisis: Fragmentos peptídicos hidrolizados

Aplicaciones Científicas De Investigación

Biotina-DEVD-CHO (sal de trifluoroacetato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en la purificación de afinidad de caspasa-3, caspasa-6, caspasa-7 y caspasa-8 activas.

Biología: Se utiliza en la detección de caspasa-3 activa en muestras de tejido y células permeabilizadas mediante etiquetado de afinidad con conjugados de estreptoavidina.

Medicina: Se utiliza en estudios de apoptosis, particularmente en la comprensión del papel de las caspasas en la muerte celular programada.

Industria: Se aplica en el desarrollo de ensayos de diagnóstico e investigación terapéutica que involucran la actividad de la caspasa .

Mecanismo De Acción

Biotina-DEVD-CHO (sal de trifluoroacetato) ejerce sus efectos inhibiendo la caspasa-3 y la caspasa-7. La secuencia DEVD-CHO imita el sustrato natural de estas caspasas, permitiendo que el compuesto se una al sitio activo e inhiba su actividad. La porción de biotina facilita la detección y purificación mediante la formación de complejos fuertes con estreptoavidina o avidina .

Compuestos similares:

Ac-DEVD-CHO: Una forma no biotinilada del inhibidor de caspasa-3 y caspasa-7.

Biotina-VAD-FMK: Otro inhibidor de caspasa biotinilado con una secuencia peptídica diferente.

Unicidad: Biotina-DEVD-CHO (sal de trifluoroacetato) es único debido a su biotinilación, lo que permite una detección y purificación fáciles. Esta característica lo hace particularmente valioso en configuraciones experimentales que requieren la identificación precisa y el aislamiento de la actividad de la caspasa .

Comparación Con Compuestos Similares

Ac-DEVD-CHO: A non-biotinylated form of the caspase-3 and caspase-7 inhibitor.

Biotin-VAD-FMK: Another biotinylated caspase inhibitor with a different peptide sequence.

Uniqueness: Biotin-DEVD-CHO (trifluoroacetate salt) is unique due to its biotinylation, which allows for easy detection and purification. This feature makes it particularly valuable in experimental setups requiring precise identification and isolation of caspase activity .

Propiedades

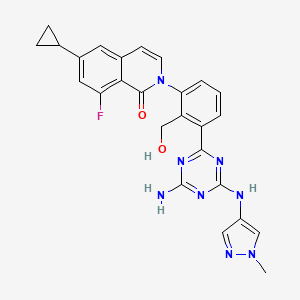

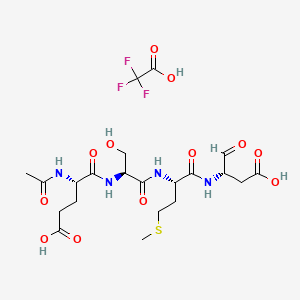

Fórmula molecular |

C30H43F3N6O14S |

|---|---|

Peso molecular |

800.8 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H42N6O12S.C2HF3O2/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24;3-2(4,5)1(6)7/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46);(H,6,7)/t14-,15-,16-,17+,18+,23-,24+;/m0./s1 |

Clave InChI |

KNYCBYIWLOLJSR-XOFSVAJBSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)

![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)

![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)

![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)

![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)